4-Nitrobenzenediazonium

Catalog No.
S580192
CAS No.
14368-49-1
M.F
C6H4N3O2+
M. Wt
150.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzenediazonium

CAS Number

14368-49-1

Product Name

4-Nitrobenzenediazonium

IUPAC Name

4-nitrobenzenediazonium

Molecular Formula

C6H4N3O2+

Molecular Weight

150.11 g/mol

InChI

InChI=1S/C6H4N3O2/c7-8-5-1-3-6(4-2-5)9(10)11/h1-4H/q+1

InChI Key

ICMFHHGKLRTCBM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-]

Synonyms

4-nitrophenyldiazonium, 4-nitrophenyldiazonium chloride, 4-nitrophenyldiazonium fluoroborate, 4-nitrophenyldiazonium iodide, 4-nitrophenyldiazonium nitrate, 4-nitrophenyldiazonium, nitride (3:1), p-nitrophenyldiazonium, p-nitrophenyldiazonium chloride, p-nitrophenyldiazonium fluoroborate, para-nitrophenyldiazonium

Canonical SMILES

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-]

Description

The exact mass of the compound 4-Nitrobenzenediazonium is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. It belongs to the ontological category of aromatic diazonium ion in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Histochemical Detection:

4-Nitrobenzenediazonium tetrafluoroborate, also known as Fast Red GG, is primarily used in scientific research for the histochemical detection of bilirubin and indolamines. PubChem, National Institutes of Health: )

  • Bilirubin detection: In the liver, bilirubin is a breakdown product of heme, the iron-containing component of red blood cells. Elevated levels of bilirubin in the body can indicate liver or bile duct issues. 4-Nitrobenzenediazonium reacts with bilirubin to form a colored complex, allowing researchers to visually identify and localize bilirubin deposits in tissue sections under a microscope. Journal of Histotechnology, 1991: )
  • Indoleamine detection: Indolamines are a class of biomolecules found in various tissues and biological fluids. They play a role in various physiological processes, including neurotransmission and hormone regulation. 4-Nitrobenzenediazonium can be used to detect specific indolamines, such as serotonin, by forming colored complexes with them. This allows researchers to study the distribution and localization of these molecules in tissues.

Additionally:

  • 4-Nitrobenzenediazonium has also been explored for potential applications in diazonium coupling reactions to create new molecules with diverse functionalities. These functionalities can be useful in various research areas, such as material science and drug discovery. ScienceDirect, Elsevier:

4-Nitrobenzenediazonium is an aromatic diazonium ion, specifically derived from the diazotization of 4-nitroaniline. This compound is characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring that also contains a nitro group (-NO₂) in the para position. The molecular formula for 4-nitrobenzenediazonium is C₆H₄N₃O₂⁺, and it is often encountered in its tetrafluoroborate salt form (C₆H₄BF₄N₃O₂) due to its stability and ease of handling. This compound is known for its vibrant color and is utilized in various synthetic applications, particularly in dye chemistry and organic synthesis .

4-Nitrobenzenediazonium undergoes several significant reactions typical of diazonium salts:

  • Substitution Reactions: The diazonium group can be replaced by various nucleophiles. For instance, when treated with water, it can yield phenol and nitrogen gas. Similarly, treatment with potassium iodide results in the formation of iodobenzene .
  • Coupling Reactions: This compound can participate in diazo coupling reactions, where it reacts with phenolic compounds or other aromatic amines to form azo compounds, which are widely used as dyes. For example, coupling with phenol forms an azo dye that exhibits intense coloration .
  • Sandmeyer Reactions: 4-Nitrobenzenediazonium can be transformed into other derivatives through Sandmeyer reactions, where it reacts with copper(I) salts to introduce halogens into the aromatic ring .

The synthesis of 4-nitrobenzenediazonium typically involves the following steps:

  • Preparation of 4-Nitroaniline: The starting material is 4-nitroaniline, which can be synthesized through nitration of aniline.
  • Diazotization: 4-Nitroaniline is treated with sodium nitrite in the presence of a strong acid (usually hydrochloric acid). This reaction occurs at low temperatures (0-5°C) to prevent decomposition of the diazonium salt .
  • Formation of Tetrafluoroborate Salt: To stabilize the diazonium ion for practical use, it is often converted to its tetrafluoroborate salt by reacting with tetrafluoroboric acid or sodium tetrafluoroborate .

4-Nitrobenzenediazonium has several important applications:

  • Dye Manufacturing: It is primarily used in the production of azo dyes, which are extensively utilized in textiles and other materials due to their vivid colors and stability .
  • Organic Synthesis: As a versatile intermediate, it facilitates the introduction of functional groups into aromatic compounds via substitution and coupling reactions .
  • Electrografting: Recent studies have explored its use in modifying carbon electrodes through electrografting processes, enhancing the properties of materials for various electrochemical applications .

Interaction studies involving 4-nitrobenzenediazonium focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate mechanisms behind its substitution and coupling reactions, providing insights into optimizing conditions for desired product yields. Additionally, investigations into its toxicological profile highlight interactions with biological systems that may lead to mutagenic effects.

Several compounds share structural similarities with 4-nitrobenzenediazonium. Below is a comparison highlighting their unique features:

Compound NameStructure TypeUnique Features
4-ChlorobenzenediazoniumDiazonium SaltContains chlorine instead of nitro group; used for chlorination reactions.
Aniline Diazotization ProductsAzo CompoundsFormed through similar diazotization; used as dyes but may lack nitro functionality.
2-NaphthalenediazoniumDiazonium SaltDerived from naphthalene; used for more complex dye structures due to additional aromatic ring.
4-AminobenzenediazoniumDiazonium SaltDerived from 4-aminobenzene; used for synthesizing different azo dyes without nitro group interference.

Each compound exhibits unique reactivity patterns and applications based on their functional groups and structural characteristics.

XLogP3

2.5

Related CAS

100-05-0 (chloride)
456-27-9 (fluoroborate)

Other CAS

14368-49-1

Wikipedia

4-nitrobenzenediazonium

General Manufacturing Information

Benzenediazonium, 4-nitro-: INACTIVE

Dates

Modify: 2024-02-18

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